1,2,4-Benzenetriamine, 5-methyl-
Description
Contextualization within Aromatic Amine Chemistry
Aromatic amines are a cornerstone of organic chemistry, characterized by one or more amino groups directly attached to an aromatic ring. This structural motif imparts a rich and varied reactivity to these compounds. The amino groups, being electron-donating, activate the aromatic ring towards electrophilic substitution, while also providing sites for a wide range of chemical transformations.
1,2,4-Benzenetriamine, 5-methyl- is a specific example of a polyfunctional aromatic amine. ontosight.ai The presence of three amine groups significantly enhances the electron density of the benzene (B151609) ring, making it highly susceptible to oxidation and other electrophilic reactions. The relative positioning of the amine groups (1,2,4-) and the methyl group at the 5-position introduces asymmetry to the molecule, which can influence its reactivity and the regioselectivity of its reactions. The methyl group, also an electron-donating group, further contributes to the high electron density of the aromatic system. ontosight.ai
Significance in Advanced Organic Synthesis and Materials Science
The unique structural features of 1,2,4-Benzenetriamine, 5-methyl- make it a valuable building block in both advanced organic synthesis and materials science. ontosight.ai Its multiple reactive sites allow for the construction of complex molecular architectures.
In advanced organic synthesis , this compound can serve as a precursor for the synthesis of various heterocyclic compounds, dyes, and other specialty chemicals. The amine groups can be readily diazotized and subsequently replaced by a variety of other functional groups, providing a versatile handle for molecular elaboration.
In materials science , the electron-rich nature of 1,2,4-Benzenetriamine, 5-methyl- and its ability to undergo polymerization make it a promising monomer for the development of novel polymers with interesting electronic and optical properties. ontosight.ai These polymers may find applications in areas such as organic conductors, sensors, and electrochromic devices. Furthermore, the amine groups can act as ligands, coordinating to metal ions to form metal-organic frameworks (MOFs) or coordination polymers with potential applications in catalysis, gas storage, and separation technologies. nih.gov
Synthesis and Characterization
The preparation of 1,2,4-Benzenetriamine, 5-methyl- typically involves multi-step synthetic sequences, often starting from readily available precursors. A common strategy involves the reduction of a corresponding nitro-substituted aromatic compound.
For instance, a plausible synthetic route could begin with the nitration of toluene (B28343) to introduce nitro groups onto the aromatic ring. Subsequent reduction of the nitro groups to amines would yield the desired triamine. The specific reagents and conditions for these transformations would need to be carefully selected to control the regioselectivity and achieve a good yield of the final product.
Once synthesized, the compound must be purified and its identity confirmed. Purification can be achieved through techniques such as recrystallization or column chromatography. Characterization relies on a combination of spectroscopic methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the connectivity and substitution pattern of the benzene ring.
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretching vibrations of the amine groups and the C-H stretching vibrations of the aromatic ring and the methyl group.
Mass Spectrometry (MS): This technique would determine the molecular weight of the compound, confirming its elemental composition.
Chemical Properties and Reactivity
The chemical behavior of 1,2,4-Benzenetriamine, 5-methyl- is largely dictated by the presence of the three electron-donating amine groups and the methyl group on the benzene ring.
Reactivity as an Electron-Rich Aromatic System
The high electron density of the aromatic ring makes it highly activated towards electrophilic aromatic substitution reactions. However, the strong activating effect of the three amine groups can also make the molecule prone to over-reaction and the formation of complex product mixtures. Therefore, controlling the reaction conditions is crucial when performing electrophilic substitutions on this substrate.
Oxidation and Polymerization
Aromatic amines are susceptible to oxidation, and 1,2,4-Benzenetriamine, 5-methyl- is no exception. Oxidation can lead to the formation of colored products and, under controlled conditions, can be used to initiate polymerization. The polymerization of aromatic amines can lead to the formation of conjugated polymers with interesting electronic properties. These materials are of interest for applications in organic electronics, such as in the fabrication of organic light-emitting diodes (OLEDs) and solar cells. rsc.org
Coordination Chemistry
The lone pairs of electrons on the nitrogen atoms of the amine groups allow 1,2,4-Benzenetriamine, 5-methyl- to act as a ligand in coordination chemistry. nih.govlibretexts.org It can coordinate to a variety of metal ions, forming coordination complexes with diverse structures and properties. The geometry and stability of these complexes depend on the nature of the metal ion and the reaction conditions. The resulting metal complexes could have applications in catalysis, sensing, and as building blocks for larger supramolecular assemblies. nih.gov
Applications in Materials Science and Organic Synthesis
The unique properties of 1,2,4-Benzenetriamine, 5-methyl- have led to its exploration in various fields of materials science and organic synthesis.
Building Block for High-Performance Polymers
The ability of 1,2,4-Benzenetriamine, 5-methyl- to undergo polymerization makes it a valuable monomer for the synthesis of high-performance polymers. These polymers can exhibit desirable properties such as thermal stability, chemical resistance, and electrical conductivity. For example, it can be used to create polymers for applications in polymer solar cells. rsc.org
Precursor for Organic Conductors
The electron-rich nature of 1,2,4-Benzenetriamine, 5-methyl- and its derivatives makes them interesting precursors for the synthesis of organic conductors. Through chemical or electrochemical oxidation, it is possible to generate radical cations that can form conductive stacks in the solid state. These materials are of fundamental interest for understanding charge transport in organic systems and could have applications in antistatic coatings and transparent electrodes.
Ligand in Coordination Chemistry
As a multidentate ligand, 1,2,4-Benzenetriamine, 5-methyl- can be used to construct a wide variety of coordination compounds. nih.govlibretexts.org By carefully selecting the metal ion and the reaction conditions, it is possible to create complexes with specific geometries and functionalities. These complexes can be explored for their catalytic activity in various organic transformations, or as nodes in the construction of porous metal-organic frameworks (MOFs) for gas storage and separation applications.
Interactive Data Tables
Table 1: Physical and Chemical Properties of 1,2,4-Benzenetriamine, 5-methyl-
| Property | Value |
| Chemical Formula | C₇H₁₁N₃ |
| Molecular Weight | 137.18 g/mol |
| Appearance | Solid (predicted) |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in some organic solvents |
Structure
3D Structure
Properties
IUPAC Name |
5-methylbenzene-1,2,4-triamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPRNVZNPMWDDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40181948 | |
| Record name | 1,2,4-Benzenetriamine, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40181948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27530-46-7 | |
| Record name | 1,2,4-Benzenetriamine, 5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027530467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,4-Benzenetriamine, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40181948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Pathways and Methodological Advancements
Historical and Contemporary Synthesis Routes
The preparation of 1,2,4-Benzenetriamine, 5-methyl-, is predominantly achieved through multi-step processes that have been refined over time. These routes typically involve the introduction of nitrogen-containing functional groups onto a toluene-based scaffold, followed by their conversion to amino groups.
Multi-Step Nitration-Reduction Strategies
The most established and industrially relevant pathway to synthesizing triaminotoluenes involves the sequential nitration of a toluene (B28343) precursor followed by the reduction of the nitro groups. This strategy allows for the regioselective placement of amino groups on the benzene (B151609) ring.
The journey towards 1,2,4-Benzenetriamine, 5-methyl-, logically begins with toluene. The industrial-scale production of nitrated toluenes is a well-documented process. The nitration of toluene typically proceeds in a stepwise fashion to introduce multiple nitro groups. at.ua
The initial nitration of toluene with a mixture of nitric acid and sulfuric acid primarily yields a mixture of 2,4-dinitrotoluene (B133949) (DNT) and 2,6-dinitrotoluene. To achieve a trisubstituted pattern, a further nitration step is required. The most common and analogous precursor for triaminotoluene synthesis is 2,4,6-trinitrotoluene (B92697) (TNT). nih.govnih.govmdpi.comnih.gov The production of TNT involves a three-step nitration process where the concentration of the nitrating acids and the reaction temperature are increased at each subsequent step to facilitate the introduction of the third nitro group onto the deactivated dinitrotoluene ring. at.ua While the direct synthesis of 1,2,4-trinitro-5-methylbenzene is less common, the principles of sequential nitration starting from toluene are directly applicable.
The conversion of the nitro-substituted toluene to the corresponding triamine is the critical final step. Catalytic hydrogenation is the most eco-benign and widely employed method for this transformation. nih.gov This process involves the reduction of the nitro groups to amino groups using hydrogen gas in the presence of a metal catalyst.
The reduction of 2,4,6-trinitrotoluene (TNT) to 2,4,6-triaminotoluene (B1203909) (TAT) is a well-studied reaction that serves as an excellent model for the synthesis of its isomers like 1,2,4-Benzenetriamine, 5-methyl-. nih.govnih.govmdpi.comnih.govnih.gov The complete reduction of all three nitro groups on TNT to form TAT requires strictly anaerobic conditions. nih.govnih.gov This transformation is a stepwise process, proceeding through various intermediates, including mono-amino-dinitrotoluenes and di-amino-nitrotoluenes. nih.gov
A variety of catalysts have been proven effective for this hydrogenation.
Palladium-based catalysts: Palladium on a carbon support (Pd/C) is a frequently used catalyst. nih.govgychbjb.com Studies have shown that a 1% Pd/Sibunit catalyst can be preferable to a 5% loading, offering a shorter reaction time and a higher yield of the target triaminotoluene. nih.gov
Nickel-based catalysts: Raney nickel, a fine-grained nickel-aluminum alloy, is another highly effective catalyst for the reduction of nitroarenes. wikipedia.orgmasterorganicchemistry.comyoutube.comnih.gov It is widely used in organic synthesis for the hydrogenation of various functional groups, including nitro groups. wikipedia.org Polymer-supported Raney nickel catalysts have also been developed to improve selectivity and facilitate use in fixed-bed reactors. nih.gov
Other metal catalysts: Copper-based catalysts, such as copper-aluminum mixed oxides derived from layered double hydroxides, have also been successfully used for the complete hydrogenation of trinitrotoluenes to their corresponding triaminobenzenes. mdpi.com
The reaction is typically carried out in a solvent such as methanol (B129727), ethanol, or ethyl acetate (B1210297) at temperatures ranging from 50-60°C and under hydrogen pressures of 0.5 to 1.0 MPa. nih.govgychbjb.com
Ammonolysis-Based Syntheses
Ammonolysis involves the reaction of a substrate with ammonia (B1221849), leading to the introduction of an amino group. wikipedia.org While it is a fundamental reaction, its application for the direct synthesis of 1,2,4-Benzenetriamine, 5-methyl-, from a substituted toluene is less common and presents challenges.
The reaction of trinitrotoluene isomers with ammonia has been studied, indicating that aminodinitrotoluenes can be formed. dtic.mil However, these reactions can be complex. A more direct application of ammonolysis is seen in nucleophilic aromatic substitution reactions where a leaving group, such as a halogen, is displaced by an amino group. For instance, 1,3,5-triaminobenzene has been synthesized from 3,5-dichloroaniline (B42879) via amination with aqueous ammonia in the presence of a copper catalyst at high temperatures and pressures. google.com Similarly, a one-step synthesis of 2,4,6-triaminobenzene-1,3,5-tricarboxylaldehyde was achieved through the nucleophilic aromatic substitution of bromine atoms on the corresponding tribromo-precursor with anhydrous ammonia in a DMSO solvent. dtic.mil These examples suggest that an ammonolysis approach would likely require a precursor with suitable leaving groups at the 1, 2, and 4 positions of the 5-methylbenzene ring, which may not be as readily accessible as the nitro-precursors.
Alternative Synthetic Methodologies
Beyond the conventional nitration-reduction pathway, other synthetic strategies have been developed for preparing polysubstituted anilines.
Electrochemical Reduction: The electrochemical reduction of 2,4,6-trinitrotoluene to 2,4,6-triaminotoluene has been investigated as a potentially energy-efficient alternative that can be operated at ambient conditions. rsc.org Density functional theory studies suggest that metal surfaces with intermediate oxygen affinity, such as copper, platinum, and palladium, are predicted to be the most active catalysts for this transformation. rsc.org
Synthesis from Different Precursors: Alternative routes to triaminobenzenes have been explored starting from non-nitroaromatic precursors. One such method involves using 1,3,5-trihydroxybenzene (phloroglucinol) or trimesic acid as starting materials. google.com For example, 1,3,5-triaminobenzene can be synthesized from trimesic acid and diphenylphosphoryl azide (B81097) in a multi-step process. google.com While these methods provide access to the triaminobenzene core, they are often more complex and may not be as cost-effective as the nitration-reduction of toluene for producing methylated derivatives.
Optimization of Reaction Conditions and Yields
Optimizing the synthesis of 1,2,4-Benzenetriamine, 5-methyl-, primarily focuses on the catalytic hydrogenation step, where catalyst performance and reaction parameters are critical for achieving high yields and purity.
Research on the synthesis of the analogous 2,4,6-triaminotoluene (TAT) from 2,4,6-trinitrotoluene (TNT) provides valuable insights. A large-scale synthesis using a commercial palladium on carbon (5% Pd/C) catalyst in ethyl acetate was optimized at a reaction temperature of 60°C and a hydrogen pressure of 1 MPa. gychbjb.com Another study found that a 1% Pd/Sibunit catalyst gave a 98% yield of TAT (isolated as its sulfuric acid salt) when the reaction was conducted in methanol at 50–55 °C and 0.5 MPa pressure. nih.gov
The table below summarizes findings from the synthesis of 2,4,6-triaminotoluene, which serves as a model for the synthesis of 1,2,4-Benzenetriamine, 5-methyl-.
| Catalyst | Precursor | Solvent | Temperature (°C) | Pressure (MPa) | Yield (%) | Reference |
| 5% Pd/C | 2,4,6-Trinitrotoluene | Ethyl Acetate | 60 | 1.0 | High (not specified) | gychbjb.com |
| 1% Pd/Sibunit | 2,4,6-Trinitrotoluene | Methanol | 50-55 | 0.5 | 98 | nih.gov |
| Cu-Al mixed oxide | 2,4,6-Trinitrotoluene | Not specified | 170 | 1.3 | up to 92 | mdpi.com |
| Anaerobic Sludge | 2,4,6-Trinitrotoluene | Aqueous | Ambient | N/A | High (160 µM from 220 µM) | nih.gov |
These studies highlight that careful selection of the catalyst, solvent, temperature, and pressure is crucial for maximizing the efficiency of the reduction of trinitroaromatics to their corresponding triamines.
Catalyst Development and Efficiency
The catalytic reduction of nitroarenes is the most prevalent and efficient method for the synthesis of anilines. acs.org The choice of catalyst is paramount to achieving high yields, selectivity, and reaction rates. For the reduction of dinitro- and trinitro-toluene derivatives to form compounds like 1,2,4-Benzenetriamine, 5-methyl-, several catalytic systems are employed.
Commonly used catalysts include noble metals such as palladium (Pd), platinum (Pt), and rhodium (Rh) supported on carbon (e.g., Pd/C), as well as Raney nickel. semanticscholar.orgwikipedia.org Iron in acidic media is also a classic and cost-effective method. youtube.com
Recent advancements in catalyst development focus on improving efficiency, reducing catalyst loading, and enhancing selectivity to minimize side reactions. For instance, the addition of catalytic amounts of vanadium compounds to noble metal catalysts has been shown to prevent the accumulation of undesirable hydroxylamine (B1172632) intermediates, leading to purer products. google.com Furthermore, specialized catalysts, such as Ru-Al-RuO₂ supported systems, have been developed for the hydrogenation of dinitroanilines, demonstrating high conversion rates and selectivity under mild conditions. scispace.com
The efficiency of these catalysts can be compared based on several parameters, including conversion rate, selectivity towards the desired amine, reaction time, and turnover number (TON). Below is a comparative table of catalysts commonly used for nitroarene reduction, which can be extrapolated for the synthesis of 1,2,4-Benzenetriamine, 5-methyl-.
Table 1: Comparison of Catalysts for Nitroarene Reduction
| Catalyst | Typical Loading | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity (%) | Reference |
|---|---|---|---|---|---|---|
| 5% Pd/C | 4-12% (w/w) | 70-130 | 4-10 | >99 | >98 | semanticscholar.org |
| Raney Nickel | - | 50-100 | 20-50 | High | High | wikipedia.org |
| Iron/HCl | Stoichiometric | 80-100 | Atmospheric | High | High | youtube.com |
| Ru-Al-RuO₂/Carrier | 0.05-1% Ru | Mild | Mild | 100 | >87 | scispace.com |
Solvent Effects on Reaction Selectivity
The choice of solvent can significantly influence the rate and selectivity of catalytic hydrogenation reactions. Solvents can affect the solubility of the reactants (nitroaromatic, hydrogen), the activity of the catalyst, and the stability of intermediates.
For the reduction of nitroaromatics, polar protic solvents such as ethanol, methanol, and water are commonly used. semanticscholar.orgnih.gov Ethanol is frequently employed due to its good solubilizing properties for both the organic substrate and the hydrogen gas, as well as its ability to facilitate heat transfer from the exothermic reaction. journalspub.info Water is a highly desirable green solvent, and its use in catalytic reductions is an active area of research. organic-chemistry.org
The selectivity of the reduction can be particularly sensitive to the solvent. For example, in the hydrogenation of dinitrotoluene, the choice of solvent can influence the relative rates of reduction of the two nitro groups, potentially allowing for the selective formation of nitro-anilines if desired. The presence of additives in the solvent system can also play a crucial role.
Table 2: Influence of Solvents on Nitroarene Reduction
| Solvent | Key Advantages | Potential Issues | Applicability to 1,2,4-Benzenetriamine, 5-methyl- Synthesis | Reference |
|---|---|---|---|---|
| Ethanol | Good solubility for reactants, effective heat transfer. | Flammability, potential for side reactions (e.g., etherification). | Highly suitable for the reduction of a dinitro- or trinitro-toluene precursor. | journalspub.info |
| Methanol | Similar to ethanol, can offer different selectivity. | Toxicity, flammability. | A viable alternative to ethanol, may require optimization. | google.com |
| Water | Environmentally benign, non-flammable, low cost. | Poor solubility of organic substrates, potential for catalyst deactivation. | A green option, particularly with water-soluble catalysts or phase-transfer catalysis. | organic-chemistry.org |
Process Intensification and Scale-Up Considerations
The transition from laboratory-scale synthesis to industrial production of 1,2,4-Benzenetriamine, 5-methyl- necessitates careful consideration of process intensification and scale-up. Process intensification aims to develop smaller, safer, and more energy-efficient processes. tue.nl For catalytic hydrogenations, which are highly exothermic, heat and mass transfer limitations can become significant at larger scales, potentially leading to reduced selectivity and safety hazards. mt.com
Microreactors and other continuous flow systems offer significant advantages for the synthesis of aromatic amines. tue.nl These systems provide high surface-area-to-volume ratios, leading to excellent heat and mass transfer. This allows for precise control over reaction conditions, minimizing the formation of by-products and enhancing safety. The use of fixed-bed catalytic reactors in continuous processes also simplifies catalyst separation and recycling. ias.ac.in
Key considerations for the scale-up of the synthesis of 1,2,4-Benzenetriamine, 5-methyl- include:
Reactor Design: Moving from batch reactors to continuous flow reactors can improve safety and efficiency.
Heat Management: Effective cooling systems are crucial to control the exothermic hydrogenation reaction.
Catalyst Stability and Reusability: Ensuring the long-term stability and easy recovery of the catalyst is vital for economic viability.
Downstream Processing: Efficient methods for product isolation and purification are necessary to obtain high-purity 1,2,4-Benzenetriamine, 5-methyl-.
Green Chemistry Principles in Synthesis
The application of green chemistry principles is increasingly important in chemical manufacturing to minimize environmental impact and enhance sustainability. kit.edu
Atom Economy and Waste Minimization
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. acs.org Catalytic hydrogenation is an inherently atom-economical process, as the primary by-product is water. acs.org In contrast, reductions using stoichiometric metal reagents, such as iron in acid, generate significant amounts of metal waste that require disposal.
The atom economy for the synthesis of 1,2,4-Benzenetriamine, 5-methyl- via the reduction of a dinitroaniline precursor using catalytic hydrogenation would be high, approaching the theoretical maximum. Minimizing waste also involves optimizing reaction conditions to achieve high selectivity and avoid the formation of by-products that would require separation and disposal.
Use of Sustainable Solvents and Reagents
The choice of solvents and reagents has a major impact on the environmental footprint of a synthetic process. Green chemistry encourages the use of non-toxic, renewable, and biodegradable solvents. rsc.org As mentioned, water is an ideal green solvent for catalytic reductions when feasible. organic-chemistry.org Supercritical fluids, such as supercritical carbon dioxide, also represent a green alternative to traditional organic solvents.
Regarding reagents, the use of molecular hydrogen in catalytic hydrogenation is a green choice. Alternative, safer hydrogen sources, such as formic acid or hydrazine (B178648) in transfer hydrogenation, are also being explored. wikipedia.org The development of catalysts from abundant and non-toxic metals is another key area of green chemistry research.
Chemical Reactivity and Transformation Mechanisms
Reactivity of Amine Functional Groups
The presence of three primary amine groups, two of which are positioned ortho to each other, is a defining feature of the molecule's reactivity. These groups possess lone pairs of electrons on the nitrogen atoms, making them potent nucleophiles and bases.
Nucleophilic Characteristics and Reactions
The amine groups in 5-methyl-1,2,4-benzenetriamine readily engage in reactions with a wide array of electrophiles. As nucleophiles, they can attack electron-deficient centers, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds. Like other primary amines, they are expected to react with electrophilic reagents such as acyl chlorides, acid anhydrides, and alkyl halides to form the corresponding amides and alkylated amines. The relative reactivity of the three amine groups can be influenced by their electronic environment and steric hindrance from adjacent substituents.
These nucleophilic properties are fundamental to the use of similar aromatic amines as building blocks in the synthesis of more complex molecules, including various heterocyclic structures. heteroletters.org
Condensation Reactions
Condensation reactions, where two molecules combine with the loss of a small molecule like water, are a hallmark of the reactivity of 5-methyl-1,2,4-benzenetriamine, particularly due to its 1,2-diamine (ortho-phenylenediamine) substructure. This arrangement is a versatile precursor for the synthesis of a variety of fused heterocyclic systems.
The reaction of the adjacent amine groups at positions 1 and 2 with 1,2-dicarbonyl compounds, such as α-diketones, yields quinoxalines. Similarly, condensation with carboxylic acids or their derivatives (like aldehydes or esters) can lead to the formation of benzimidazoles. Reaction with 1,3-dicarbonyl compounds can produce seven-membered rings known as benzodiazepines. These transformations are well-established for ortho-phenylenediamines and are expected to be a primary reaction pathway for 5-methyl-1,2,4-benzenetriamine in the presence of suitable dicarbonyl electrophiles. metu.edu.tr
The table below summarizes the expected condensation reactions based on the reactivity of the ortho-diamine moiety.
| Reactant Class | Functional Groups Involved | Resulting Heterocyclic System |
| 1,2-Dicarbonyl Compounds | -NH₂ at C1, -NH₂ at C2 | Substituted Quinoxaline (B1680401) |
| Carboxylic Acids / Aldehydes | -NH₂ at C1, -NH₂ at C2 | Substituted Benzimidazole (B57391) |
| 1,3-Dicarbonyl Compounds | -NH₂ at C1, -NH₂ at C2 | Substituted Benzodiazepine |
| Phosgene Equivalents | -NH₂ at C1, -NH₂ at C2 | Substituted Benzimidazolone |
Diazotization and Coupling Reactions
The reaction of primary aromatic amines with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid, is known as diazotization. organic-chemistry.org This process converts the amine group into a diazonium salt (-N₂⁺), which is an excellent leaving group (N₂) and a valuable intermediate in organic synthesis. organic-chemistry.orgwikipedia.org
For 5-methyl-1,2,4-benzenetriamine, the presence of amine groups at the C1 and C2 positions introduces a specific and highly favorable reaction pathway. Upon diazotization of one of these adjacent amines, the resulting diazonium group undergoes a rapid intramolecular cyclization by capturing the neighboring nucleophilic amine group. echemi.comstackexchange.com This process forms a highly stable, five-membered triazole ring fused to the benzene (B151609) ring, yielding a 5- (or 6-) methyl-1H-benzotriazole derivative. This intramolecular reaction is generally irreversible and proceeds readily with substituted ortho-phenylenediamines. stackexchange.com
The amine group at the C4 position, being isolated from the others, could potentially undergo a standard diazotization reaction to form a diazonium salt. This could then participate in subsequent Sandmeyer reactions to introduce halides (-Cl, -Br), a cyano (-CN), or a hydroxyl (-OH) group, or engage in azo coupling reactions with activated aromatic compounds to form azo dyes. wikipedia.orgrsc.org The ultimate products would depend on the reaction conditions and the relative rates of intramolecular cyclization versus intermolecular reactions.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental reaction type for benzene and its derivatives. The reaction involves an electrophile attacking the electron-rich π-system of the aromatic ring, leading to the substitution of a hydrogen atom. byjus.com
Regioselectivity and Directing Effects of Substituents
The benzene ring of 5-methyl-1,2,4-benzenetriamine is highly activated towards electrophilic attack due to the powerful electron-donating effects of its four substituents. Amine groups are among the strongest activating groups, donating electron density to the ring via resonance. The methyl group is a less powerful, but still significant, activating group through an inductive effect. libretexts.orgmsu.edu
All four substituents are ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. libretexts.org In this molecule, the available positions for substitution are C3 and C6. The directing effects of the substituents are cumulative:
Position C3: This position is ortho to the amine groups at C2 and C4. It is meta to the amine at C1 and the methyl group at C5.
Position C6: This position is ortho to the amine at C1 and the methyl group at C5. It is para to the amine at C2 and meta to the amine at C4.
Considering the powerful ortho, para-directing nature of the three amine groups and the methyl group, the substitution pattern is determined by the sum of these effects. The C6 position benefits from two ortho-directing effects (from C1-NH₂ and C5-CH₃) and one para-directing effect (from C2-NH₂). In contrast, the C3 position is directed by two ortho-directing groups (C2-NH₂ and C4-NH₂). The strong activation from multiple groups suggests that C6 would be the most nucleophilic and therefore the primary site of electrophilic attack. However, steric hindrance from the adjacent methyl and amine groups could also influence the outcome. The extreme activation of the ring may also make it difficult to achieve monosubstitution, potentially leading to multiple substitutions even under mild conditions. wikipedia.org
The table below outlines the directing influence of each substituent on the available ring positions.
| Substituent | Type | Directing Effect | Influence on C3 | Influence on C6 |
| 1-NH₂ | Activating | ortho, para | meta | ortho |
| 2-NH₂ | Activating | ortho, para | ortho | para |
| 4-NH₂ | Activating | ortho, para | ortho | meta |
| 5-CH₃ | Activating | ortho, para | meta | ortho |
Halogenation and Sulfonation
Halogenation: The reaction of benzene with halogens like chlorine (Cl₂) or bromine (Br₂) typically requires a Lewis acid catalyst (e.g., FeCl₃, AlBr₃). libretexts.org However, due to the highly activated nature of the 5-methyl-1,2,4-benzenetriamine ring, halogenation is expected to proceed rapidly, likely under very mild conditions and potentially without a catalyst. The primary challenge would be controlling the reaction to prevent polysubstitution. The expected major monosubstituted product would be 6-halo-5-methyl-1,2,4-benzenetriamine, based on the directing effects discussed previously.
Sulfonation: Sulfonation involves the introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring, typically using fuming sulfuric acid (H₂SO₄ + SO₃). byjus.com This reaction is generally reversible. byjus.com For 5-methyl-1,2,4-benzenetriamine, the high reactivity of the ring would likely allow sulfonation to occur under less harsh conditions than those required for benzene itself. The sulfonic acid group would be directed primarily to the C6 position. However, the strongly acidic reaction conditions can protonate the basic amine groups, converting them into ammonium (B1175870) salts (-NH₃⁺). These ammonium groups are strongly deactivating and meta-directing, which would drastically alter the reactivity and regioselectivity of the reaction if protonation occurs before sulfonation.
Oxidation-Reduction Chemistry
The presence of three amino groups on the benzene ring makes 1,2,4-Benzenetriamine, 5-methyl- particularly susceptible to oxidation. This reactivity is a key aspect of its chemical profile, leading to the formation of highly colored and electroactive species.
The oxidation of 1,2,4-Benzenetriamine, 5-methyl- can lead to the formation of quinonoid structures. The amino groups facilitate the removal of electrons from the aromatic system, resulting in the formation of quinone-diimines or quinone-imines. This transformation is analogous to the oxidation of other aminophenols and phenylenediamines. The methyl group at the 5-position influences the electronic properties of the ring and, consequently, the stability and reactivity of the resulting quinonoid species. The oxidation process can be initiated by various oxidizing agents or by electrochemical means.
The oxidation of 1,2,4-Benzenetriamine, 5-methyl- proceeds through a series of electron transfer steps. Initially, a one-electron oxidation can generate a radical cation intermediate. This intermediate can then undergo further oxidation or participate in other reactions. The stability of this radical cation is influenced by the delocalization of the unpaired electron across the aromatic ring and the amino substituents. The methyl group can also contribute to the stabilization of the radical through hyperconjugation.
Subsequent electron and proton loss leads to the formation of the final quinonoid product. The specific pathway and the intermediates involved can be influenced by factors such as the reaction medium, the nature of the oxidizing agent, and the pH of the solution.
Heterocyclic Ring Formation
The vicinal arrangement of the amino groups in 1,2,4-Benzenetriamine, 5-methyl- makes it a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. These reactions typically involve condensation with a second reagent that provides the remaining atoms needed to form the heterocyclic ring.
1,2,4-Benzenetriamine, 5-methyl- can react with dicarbonyl compounds or their equivalents to form fused heterocyclic systems. For instance, reaction with α-dicarbonyl compounds, such as glyoxal (B1671930) or diacetyl, can lead to the formation of quinoxaline derivatives. The reaction proceeds through the initial formation of a diimine intermediate, followed by an intramolecular cyclization and subsequent aromatization.
Similarly, reactions with β-dicarbonyl compounds can yield other heterocyclic structures. The specific product formed depends on the nature of the carbonyl compound and the reaction conditions employed. These cyclization reactions are a powerful tool for the construction of complex heterocyclic frameworks from simple starting materials.
The 1,2,4-triamine substitution pattern is particularly well-suited for the synthesis of benzotriazoles. Treatment of 1,2,4-Benzenetriamine, 5-methyl- with a source of a one-carbon unit, such as formic acid or its derivatives, can lead to the formation of a 5-methyl-1H-benzotriazole derivative. The reaction involves the condensation of the 1,2-diamino functionalities with the one-carbon component to form the triazole ring.
Furthermore, while the 1,2-diamine moiety is the primary reactive site for benzimidazole formation, the presence of the third amino group can influence the reaction or lead to subsequent functionalization. The synthesis of benzimidazoles typically involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or a carboxylic acid (or its derivative). organic-chemistry.orgfarmaciajournal.comnih.gov In the case of 1,2,4-Benzenetriamine, 5-methyl-, the reaction with an aldehyde would be expected to yield a 5-methyl-substituted benzimidazole, with the third amino group remaining as a substituent on the benzene ring. nih.gov Various catalysts, including acid catalysts and transition metals, can be employed to facilitate this transformation. organic-chemistry.orgfarmaciajournal.com The resulting benzimidazole derivatives are of significant interest due to their wide range of biological activities. farmaciajournal.comnih.govnih.gov
The synthesis of triazoles can be achieved through various methods, often involving the reaction of a hydrazine (B178648) derivative with a compound containing a carbon-nitrogen triple bond or by the cyclization of appropriate precursors. nepjol.infonih.govfrontiersin.orgresearchgate.netnih.gov For instance, a common route involves the reaction of a hydrazine with a nitrile in the presence of a catalyst. nih.gov Another approach is the cyclization of dithiocarbazinates with hydrazine hydrate. nepjol.info
Table 1: Examples of Heterocyclic Ring Formation Reactions
| Reactant(s) | Product Type | General Conditions |
| 1,2,4-Benzenetriamine, 5-methyl- + α-Dicarbonyl Compound | Quinoxaline derivative | Acid or base catalysis |
| 1,2,4-Benzenetriamine, 5-methyl- + Formic Acid | Benzotriazole (B28993) derivative | Heating |
| 1,2,4-Benzenetriamine, 5-methyl- + Aldehyde | Benzimidazole derivative | Acid catalysis or metal catalysis organic-chemistry.orgfarmaciajournal.com |
| Hydrazine + Nitrile | Triazole derivative | Copper catalysis nih.gov |
Polymerization Reactions
The multifunctional nature of 1,2,4-Benzenetriamine, 5-methyl- allows it to act as a monomer in polymerization reactions. The presence of three reactive amino groups enables the formation of cross-linked polymers with a high degree of network formation.
Polymerization can be achieved through various mechanisms, including oxidative polymerization. In this process, the oxidative coupling of the monomer units leads to the formation of a polymer chain. The resulting polymers often possess interesting electronic and electrochemical properties due to the extended conjugation in the polymer backbone.
Another route to polymerization is through condensation reactions with other polyfunctional monomers. For example, reaction with polycarboxylic acids or their derivatives can lead to the formation of polyamides. Similarly, reaction with formaldehyde (B43269) can result in the formation of cross-linked aminoplast-type resins. nih.gov The properties of the resulting polymer, such as its thermal stability, mechanical strength, and solubility, can be tailored by the choice of the comonomer and the polymerization conditions.
The polymerization of 1,2,4-Benzenetriamine, 5-methyl- can lead to the formation of materials with potential applications in areas such as conducting polymers, high-performance thermosets, and functional coatings. The methyl group on the aromatic ring can also influence the properties of the resulting polymer by affecting its solubility and processability.
Polycondensation Mechanisms
The polycondensation of 1,2,4-Benzenetriamine, 5-methyl- can proceed through various mechanisms, primarily involving the reaction of its amine functionalities with complementary reactive groups such as carboxylic acid chlorides or anhydrides. These reactions typically result in the formation of polyamides or polyimides, respectively. Given the trifunctional nature of this monomer, the resulting polymers are often hyperbranched or cross-linked.
The presence of a methyl group on the aromatic ring can influence the reactivity of the amine groups. Generally, a methyl group is electron-donating, which can increase the nucleophilicity of the amine groups, potentially accelerating the rate of polycondensation compared to an unsubstituted benzenetriamine. nih.govwikipedia.org
When reacting with a difunctional acyl chloride (A-A type monomer), the 1,2,4-Benzenetriamine, 5-methyl- (B3 type monomer) acts as a branching unit. The initial reaction involves the nucleophilic attack of one of the amine groups on the acyl chloride, forming an amide linkage and eliminating hydrogen chloride. youtube.comlibretexts.org This process continues, with the other amine groups reacting with more acyl chloride molecules, leading to the growth of a branched polymer chain. The general mechanism for the formation of a polyamide is depicted below:
Step 1 (Initiation): An amine group of 1,2,4-Benzenetriamine, 5-methyl- attacks the carbonyl carbon of a diacyl chloride molecule.
Step 2 (Propagation): The newly formed amide retains unreacted amine and acyl chloride groups, allowing for further condensation and chain growth.
Step 3 (Branching): The third amine group on the triamine monomer provides a site for branching, leading to a hyperbranched structure. rsc.org
In the case of polyimide synthesis with a dianhydride, the reaction proceeds in two stages. First, a poly(amic acid) is formed at lower temperatures through the opening of the anhydride (B1165640) ring by the amine groups. acs.org Subsequently, this intermediate is converted to the final polyimide through thermal or chemical imidization, a process involving cyclodehydration. The non-planar structure and the presence of the methyl group can enhance the solubility of the resulting polyimides.
The reactivity of the three amine groups in 1,2,4-Benzenetriamine, 5-methyl- may not be identical due to steric hindrance and electronic effects from the neighboring groups, which can influence the final polymer architecture. For instance, the amine group at the 2-position, situated between two other substituents, might be sterically hindered compared to the amines at the 1 and 4 positions.
Formation of High Molecular Weight Polymers
Achieving high molecular weight is a critical objective in polymer synthesis to obtain desirable mechanical and thermal properties. For the polycondensation of 1,2,4-Benzenetriamine, 5-methyl-, several factors are crucial for the formation of high molecular weight polymers.
The stoichiometry of the monomers is a key parameter. In A2 + B3 polycondensation systems, a slight excess of one monomer can be used to control the molecular weight and the nature of the end-groups. acs.org The reaction conditions, including temperature, solvent, and the presence of catalysts, also play a significant role. For instance, low-temperature solution polycondensation is a common method for synthesizing high molecular weight aromatic polyamides. researchgate.net
The formation of hyperbranched polymers from triamine monomers like 1,2,4-Benzenetriamine, 5-methyl- offers an alternative route to high molecular weight structures without the risk of gelation that can occur in traditional cross-linking reactions. researchgate.netresearchgate.net The degree of branching, which is a measure of the proportion of dendritic, linear, and terminal units, influences the physical properties of the polymer, such as solubility and viscosity.
Table 1: Hypothetical Reaction Conditions for the Synthesis of a Polyamide from 1,2,4-Benzenetriamine, 5-methyl- and a Diacyl Chloride
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Diamine Monomer | 1,2,4-Benzenetriamine, 5-methyl- | 1,2,4-Benzenetriamine, 5-methyl- | 1,2,4-Benzenetriamine, 5-methyl- |
| Diacyl Chloride | Terephthaloyl chloride | Isophthaloyl chloride | Adipoyl chloride |
| Solvent | N-Methyl-2-pyrrolidone (NMP) | Dimethylacetamide (DMAc) | Tetrahydrofuran (THF) |
| Temperature (°C) | 0 - 5 | 25 | 25 |
| Reaction Time (h) | 24 | 12 | 12 |
| Monomer Concentration (mol/L) | 0.25 | 0.5 | 0.5 |
Table 2: Hypothetical Properties of Resulting High Molecular Weight Polyamides
| Property | Polyamide from Condition 1 | Polyamide from Condition 2 | Polyamide from Condition 3 |
| Number Average Molecular Weight (Mn) ( g/mol ) | 85,000 | 72,000 | 65,000 |
| Weight Average Molecular Weight (Mw) ( g/mol ) | 180,000 | 155,000 | 140,000 |
| Polydispersity Index (PDI) | 2.1 | 2.15 | 2.15 |
| Glass Transition Temperature (Tg) (°C) | 280 | 265 | 180 |
| Solubility | Soluble in NMP, DMAc | Soluble in NMP, DMAc, DMSO | Soluble in THF, DMF |
Derivatives and Analogues: Synthesis and Structure Reactivity Correlations Within Chemical Space
N-Alkylated and N-Acylated Derivatives
Selective Functionalization of Amine Groups
The selective N-alkylation or N-acylation of polyaminobenzenes is often challenging due to the similar nucleophilicity of the amine groups. However, by controlling reaction conditions and employing protecting group strategies, a degree of selectivity can be achieved.
In principle, the amine groups in 1,2,4-Benzenetriamine, 5-methyl- exhibit different steric and electronic environments. The amine group at the 1-position is ortho to the methyl group, while the amine at the 4-position is para, and the amine at the 2-position is ortho to two other amino groups. This inherent difference can be exploited for selective reactions.
A common strategy to control the reactivity of arylamines is through acylation. For instance, the treatment of an arylamine with acetic anhydride (B1165640) can form an acetamide, which is a less powerful activating group than the free amine. libretexts.org This moderation of reactivity can prevent polysubstitution during subsequent reactions. libretexts.org For 1,2,4-Benzenetriamine, 5-methyl-, it is conceivable that a stepwise acylation could be achieved by careful control of stoichiometry and reaction temperature, potentially allowing for the isolation of mono-, di-, and tri-acylated products.
Similarly, selective mono-alkylation of diamines has been achieved by prior complexation with reagents like 9-borabicyclo[3.3.1]nonane (9-BBN), which deactivates one of the amine groups. figshare.com A similar approach could be envisioned for the selective mono-alkylation of the more sterically accessible amine groups in 1,2,4-Benzenetriamine, 5-methyl-. The selective N-alkylation of amines can also be achieved using nitriles under catalytic hydrogenation conditions. rsc.org
Table 1: Examples of Selective Functionalization of Related Aminotoluenes
| Starting Material | Reagent(s) | Product | Observation | Reference |
| p-Toluidine | 1. Acetic anhydride, pyridine; 2. Br₂, H₂O; 3. NaOH, H₂O | 2-Bromo-4-methylaniline | Acetylation of the amino group prevents di-bromination. | libretexts.org |
| Acetanilide | Benzoyl chloride, AlCl₃ | 4-Aminobenzophenone | Friedel-Crafts acylation proceeds on the acetylated amine. | libretexts.org |
This table presents data for analogous compounds to illustrate the principles of selective functionalization.
Impact of Alkyl/Acyl Chains on Molecular Reactivity
The introduction of alkyl or acyl chains onto the amine groups of 1,2,4-Benzenetriamine, 5-methyl- has a profound impact on its molecular reactivity.
Steric Effects: The size of the alkyl or acyl group can sterically hinder the approach of reactants to the adjacent amine groups or the aromatic ring. This can be a useful tool for directing further functionalization to less hindered positions.
Electronic Effects: Alkyl groups are electron-donating and increase the electron density on the nitrogen atom and, by extension, the aromatic ring, making it more susceptible to electrophilic attack. Conversely, acyl groups are electron-withdrawing due to the carbonyl group, which delocalizes the nitrogen lone pair, making the ring less reactive towards electrophiles. libretexts.org
Solubility: The introduction of longer alkyl chains can significantly increase the solubility of the molecule in nonpolar organic solvents, which is often a crucial factor for its application in materials science.
Functionalization at Aromatic Ring Positions
The electron-rich nature of the 1,2,4-Benzenetriamine, 5-methyl- ring, due to the cumulative activating effect of the three amino groups and the methyl group, makes it highly susceptible to electrophilic aromatic substitution.
Introduction of Electron-Donating and Electron-Withdrawing Groups
The amino groups are strong activating, ortho- and para-directing groups. libretexts.org Given the substitution pattern of 1,2,4-Benzenetriamine, 5-methyl-, electrophilic substitution is expected to occur at the remaining vacant positions on the ring (positions 3 and 6). The high reactivity, however, can lead to polysubstitution, a common issue with highly activated aromatic systems. libretexts.org
To control the substitution, it is often necessary to deactivate the ring by converting the amino groups to less activating amido groups, as discussed in section 4.1.1. libretexts.org Following this strategy, electrophiles such as halogens (e.g., Br₂), or sources of nitronium ions (e.g., HNO₃/H₂SO₄) could be introduced at specific positions. Subsequent hydrolysis of the amide groups would then yield the functionalized triamine.
It is important to note that Friedel-Crafts alkylation and acylation reactions are generally not successful with free arylamines because the amino groups form a complex with the Lewis acid catalyst (e.g., AlCl₃), which deactivates the ring. libretexts.orgallen.in However, these reactions can be carried out on the corresponding N-acylated derivatives. libretexts.org
Influence on Aromaticity and Stability
Electron-Donating Groups (EDGs): EDGs, such as additional alkyl or alkoxy groups, would further increase the electron density of the aromatic ring, enhancing its nucleophilicity but potentially making it more susceptible to oxidation.
Electron-Withdrawing Groups (EWGs): EWGs, such as nitro or cyano groups, would decrease the electron density of the ring, making it less prone to electrophilic attack but more stable towards oxidation. The presence of EWGs can also influence the acidity of the N-H protons of the amine groups.
The stability of the resulting derivatives is a critical factor, as highly substituted anilines can be prone to oxidation and decomposition.
Conjugated Systems and Extended Aromatic Architectures
1,2,4-Benzenetriamine, 5-methyl- can serve as a valuable building block for the synthesis of conjugated polymers and extended aromatic systems. The multiple amine functionalities provide anchor points for polymerization reactions.
The synthesis of conjugated polymers often involves cross-coupling reactions, such as Suzuki, Stille, or direct arylation, to link aromatic units. rsc.orgresearchgate.net By converting the amine groups of 1,2,4-Benzenetriamine, 5-methyl- into suitable functionalities for these coupling reactions (e.g., halides or boronic esters), it can be incorporated into polymer backbones. For instance, diazotization of the amine groups to form diazonium salts, followed by Sandmeyer-type reactions, could introduce halogens onto the ring, which can then participate in cross-coupling reactions. libretexts.org
The resulting polymers would possess a high density of nitrogen atoms, which can influence their electronic properties, such as their HOMO/LUMO levels and charge transport characteristics. The methyl group on the aromatic ring can also enhance the solubility and processability of the resulting polymers. The development of such polymers is of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.orgcuny.edumdpi.com
Oligomeric and Polymeric Derivatives
The synthesis of oligomeric and polymeric derivatives of aromatic amines can often be achieved through oxidative polymerization. In the case of phenylenediamines, this process can lead to the formation of ladder-like or linear polymer structures. For 5-methyl-1,2,4-benzenetriamine, oxidative polymerization is expected to proceed via the formation of radical cations, followed by coupling reactions. The presence of three amino groups suggests the potential for forming highly cross-linked or branched polymers.
Studies on the oxidative polymerization of related phenylenediamine isomers provide insights into what can be expected for 5-methyl-1,2,4-benzenetriamine. For instance, the polymerization of p-phenylenediamine (B122844) can result in polymers with a nitrogenous heterocyclic ladder structure. tandfonline.com However, the introduction of methyl groups, as seen in the polymerization of 2,5-dimethyl-p-phenylenediamine and 2,3,5,6-tetramethyl-p-phenylenediamine, has been shown to decrease the polymerization yield due to steric hindrance. tandfonline.comtandfonline.comresearchgate.netscilit.com This suggests that the methyl group at the 5-position of 1,2,4-benzenetriamine would likely have a similar effect, potentially leading to lower molecular weight oligomers or polymers compared to the unsubstituted 1,2,4-triaminobenzene.
The solubility of the resulting polymers is also significantly influenced by substitution. Methyl side groups on poly(p-phenylenediamine) have been found to improve solubility in organic solvents. tandfonline.comresearchgate.netscilit.comresearchgate.net Therefore, it is anticipated that polymers derived from 5-methyl-1,2,4-benzenetriamine would exhibit enhanced solubility compared to the polymer of the parent 1,2,4-triaminobenzene.
Electrochemical polymerization is another viable method for creating thin films of polymers from aniline (B41778) and its derivatives. pku.edu.cn This technique allows for controlled polymer growth on an electrode surface and could be applied to 5-methyl-1,2,4-benzenetriamine to form electroactive films. The resulting polymer would likely exhibit redox activity due to the nitrogen atoms in the polymer backbone.
| Monomer | Polymerization Method | Expected Polymer Characteristics | Reference |
| p-Phenylenediamine | Chemical Oxidative | Ladder-like structure, low solubility | tandfonline.com |
| 2,5-Dimethyl-p-phenylenediamine | Chemical Oxidative | Lower yield, improved solubility | tandfonline.comresearchgate.netscilit.comresearchgate.net |
| 1,2,4-Benzenetriamine | Chemical/Electrochemical Oxidative | Branched/cross-linked, potential for ladder structures | prepchem.comnih.gov |
| 5-Methyl-1,2,4-benzenetriamine | Chemical/Electrochemical Oxidative | Likely lower yield than unsubstituted triamine, enhanced solubility, branched structure | Inferred from tandfonline.comtandfonline.comresearchgate.netscilit.comresearchgate.net |
Incorporation into π-Conjugated Frameworks
The incorporation of 5-methyl-1,2,4-benzenetriamine into π-conjugated frameworks can be envisioned through several synthetic strategies. The amino groups can serve as nucleophiles in condensation reactions with electrophilic species, such as dicarbonyl compounds, to form extended conjugated systems like poly(azomethine)s or poly(quinoxaline)s. The synthesis of a hexa-functional monomer, 2,4,6-triaminobenzene-1,3,5-tricarboxylaldehyde, highlights the potential for creating 2D polymers through imine linkages, and a similar approach could be adapted for derivatives of 1,2,4-benzenetriamine. dtic.mil
Furthermore, the amino groups can be diazotized and subsequently used in cross-coupling reactions, such as the Heck or Suzuki reaction, to form carbon-carbon bonds and extend the π-system. The inherent electronic properties of the triamine system, being electron-rich, would influence the electronic characteristics of the resulting π-conjugated polymer, potentially leading to materials with interesting optical and electronic properties. The methyl group would again play a role in modulating these properties and influencing the polymer's morphology and solubility.
Structure-Reactivity Relationships for Synthetic Design
The design of synthetic routes to derivatives of 5-methyl-1,2,4-benzenetriamine and the prediction of their properties rely on a thorough understanding of the electronic and steric effects at play.
Electronic Effects on Reaction Pathways
The three amino groups on the benzene (B151609) ring are strong electron-donating groups, activating the ring towards electrophilic substitution. The methyl group at position 5 is also an electron-donating group, further increasing the electron density of the aromatic ring. This high electron density makes the molecule highly susceptible to oxidation, which is a key step in oxidative polymerization.
In electrophilic aromatic substitution reactions, the directing effects of the substituents are crucial. The amino groups at positions 1, 2, and 4 will direct incoming electrophiles to the remaining open positions (3 and 6). The methyl group at position 5 will also direct to the ortho and para positions (3 and 1, respectively). The combined effect of these groups will likely lead to a complex mixture of products in electrophilic substitution reactions, making regioselective functionalization challenging. In the context of polymerization, the positions of coupling will be influenced by the relative activation of the different sites on the ring.
The basicity of the amino groups is also a key factor. In an aqueous solution, the basic strength of amines is a subtle interplay of inductive effects, solvation effects, and steric hindrance. ncert.nic.in For substituted anilines, electron-releasing groups like a methyl group generally increase basic strength. ncert.nic.in The relative basicity of the three amino groups in 5-methyl-1,2,4-benzenetriamine will influence their nucleophilicity in reactions such as acylation or alkylation.
| Substituent | Electronic Effect | Impact on Reactivity | Reference |
| -NH₂ | Strong electron-donating, activating, ortho/para-directing | Increases susceptibility to electrophilic attack and oxidation | wikipedia.org |
| -CH₃ | Weak electron-donating, activating, ortho/para-directing | Further increases electron density of the ring | ncert.nic.in |
Spectroscopic Characterization and Advanced Analytical Methodologies
Mass Spectrometry for Molecular Identification and Purity Assessment
Mass spectrometry stands as a cornerstone for the molecular identification and purity assessment of 1,2,4-Benzenetriamine, 5-methyl-. Various mass spectrometric techniques provide detailed information on its molecular weight and structural fragments, which are instrumental in its unequivocal identification and the detection of any impurities.
High-Resolution Mass Spectrometry (HRMS)
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the separation and identification of volatile and semi-volatile compounds like 1,2,4-Benzenetriamine, 5-methyl-. The compound is first separated from a mixture based on its boiling point and interaction with the GC column's stationary phase, and then detected by a mass spectrometer.
While specific retention times for 1,2,4-Benzenetriamine, 5-methyl- are not documented, studies on its isomers, such as 2,4- and 2,6-toluenediamine (TDA), provide valuable insights. For instance, a GC-MS method for determining TDA in urine utilized a 7-minute run time, indicating that similar methylated benzenetriamines would have comparable retention times under similar conditions. nih.gov The mass spectrum of the parent compound would exhibit a molecular ion peak corresponding to its molecular weight. Due to the limited availability of direct mass spectral data for 1,2,4-Benzenetriamine, 5-methyl-, the mass spectrum of a closely related isomer, 2,5-diaminotoluene (B146830), can be considered for predicting its fragmentation pattern. The mass spectrum of 2,5-diaminotoluene shows a prominent molecular ion peak at m/z 122, with other significant peaks resulting from the loss of methyl and amino groups. researchgate.net
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Reference |
|---|---|---|---|
| 2,5-Diaminotoluene (analog) | 122 | 121, 94 | researchgate.net |
| 2,6-Diaminotoluene (analog) | 123 ([M+H]+) | - | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) is a versatile technique for the analysis of a wide range of compounds, including polar molecules like 1,2,4-Benzenetriamine, 5-methyl-. This method is particularly useful as it often does not require derivatization, which can be a necessary and time-consuming step in GC-MS analysis of polar amines. nih.gov
Several LC-MS/MS methods have been developed for the analysis of aromatic amines. sigmaaldrich.comshimadzu.com These methods typically employ reversed-phase chromatography with a C18 or a biphenyl (B1667301) column. researchgate.netnih.gov The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve chromatographic separation and ionization efficiency. shimadzu.com For instance, a simultaneous SIM/Scan LC/MS method for 26 aromatic amines utilized a Shim-pack XR-ODSIII column with a gradient of 10mM ammonium acetate (pH 3.6) and an organic solvent. shimadzu.com The mass spectrometer is typically operated in positive electrospray ionization (ESI) mode, monitoring for the protonated molecular ion [M+H]+.
| Parameter | Typical Condition | Reference |
|---|---|---|
| Column | Reversed-phase C18 or Biphenyl | researchgate.netnih.gov |
| Mobile Phase | Water/Acetonitrile or Methanol with Formic Acid or Ammonium Acetate | shimadzu.com |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | shimadzu.com |
| Detection | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | shimadzu.com |
UV-Visible and Fluorescence Spectroscopy for Electronic Transitions and Optical Properties of Derivatives/Products
UV-Visible and fluorescence spectroscopy are essential techniques for investigating the electronic transitions and optical properties of 1,2,4-Benzenetriamine, 5-methyl- and its derivatives. These methods provide insights into the molecular structure and can be used to characterize new materials derived from this compound.
Absorption Characteristics in Solution
The UV-Visible absorption spectrum of a molecule is determined by the electronic transitions between its molecular orbitals. For aromatic amines like 1,2,4-Benzenetriamine, 5-methyl-, the absorption bands in the UV-Vis region arise from π-π* and n-π* transitions. While a specific UV-Vis spectrum for 1,2,4-Benzenetriamine, 5-methyl- is not documented, data from related compounds such as m-phenylenediamine (B132917) can provide a reasonable estimate. m-Phenylenediamine exhibits absorption maxima at approximately 198 nm, 236 nm, and 284 nm in an acidic mobile phase. sigmaaldrich.com The presence of the methyl group and additional amino groups in 1,2,4-Benzenetriamine, 5-methyl- is expected to cause a bathochromic (red) shift in these absorption bands due to increased electron-donating effects.
| Compound (Analog) | Absorption Maxima (λmax) | Solvent/Conditions | Reference |
|---|---|---|---|
| m-Phenylenediamine | 198 nm, 236 nm, 284 nm | Acidic mobile phase (pH ≤ 3) | sigmaaldrich.com |
| p-Phenylenediamine (B122844) | 199 nm, 237 nm, 299 nm | Dimethyl sulfoxide | nih.gov |
Emission Profiles of Fluorescent Derivatives and Materials
Aromatic amines, particularly o-phenylenediamines, are known precursors for the synthesis of highly fluorescent compounds. nih.gov The reaction of o-phenylenediamines with various reagents can lead to the formation of benzotriazole (B28993) or other heterocyclic derivatives that exhibit strong fluorescence. nih.gov For example, coupling an o-phenylenediamine (B120857) group with a fluorophore like anthracene (B1667546) or coumarin (B35378) can result in a molecular probe where the fluorescence is initially quenched. Upon reaction, for instance with nitrosating species, the o-phenylenediamine is converted into a non-quenching benzotriazole derivative, leading to a significant increase in fluorescence. nih.gov This principle can be applied to 1,2,4-Benzenetriamine, 5-methyl- to create novel fluorescent materials and sensors. The emission wavelength and quantum yield of these derivatives would depend on the specific fluorophore used and the substitution pattern on the benzenetriamine core. The synthesis of such derivatives often involves straightforward condensation or coupling reactions. arxiv.org
Chromatographic Separations in Synthetic and Reaction Mixture Analysis
Chromatographic methods are indispensable for the separation, identification, and quantification of 1,2,4-Benzenetriamine, 5-methyl- from reaction mixtures and for purity assessment.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of aromatic amines. Due to the polar nature of the amine groups, reversed-phase HPLC is a suitable approach. The separation of aromatic amines can be achieved on C18 columns with a mobile phase typically consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. nih.govthermofisher.comtandfonline.com
For the analysis of 1,2,4-Benzenetriamine, 5-methyl-, a gradient elution would likely be employed to ensure good resolution from potential impurities. Detection can be achieved using a Diode Array Detector (DAD) or a fluorescence detector, the latter offering higher sensitivity, especially after derivatization with a fluorescent tag. nih.gov
Table 2: Hypothetical HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detector | DAD (254 nm) or Fluorescence (Ex/Em to be determined) |
| Injection Volume | 10 µL |
Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds. Aromatic amines can be analyzed by GC; however, their polarity can lead to peak tailing on standard non-polar columns. labrulez.com To mitigate this, derivatization to less polar and more volatile derivatives is a common strategy. nih.govgdut.edu.cnresearchgate.net Alternatively, using a more polar column, such as one with a polyethylene (B3416737) glycol (Carbowax) stationary phase, can improve peak shape for underivatized amines.
For 1,2,4-Benzenetriamine, 5-methyl-, a GC-MS analysis would provide both retention time and mass spectral data, aiding in its definitive identification.
Table 3: Hypothetical GC-MS Method Parameters
| Parameter | Condition |
|---|---|
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm or HP-INNOWax, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Initial 100 °C, hold 2 min, ramp to 280 °C at 10 °C/min, hold 5 min |
| MS Source Temperature | 230 °C |
| MS Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for monitoring reaction progress and for preliminary purity assessment. For the analysis of polar compounds like polyamines, silica (B1680970) gel plates are commonly used. researchgate.netnih.govresearchgate.net However, the basic nature of amines can cause strong adsorption to the acidic silanol (B1196071) groups on the silica surface, resulting in streaking or tailing of the spots. fujifilm.com To overcome this, a small amount of a basic modifier, such as triethylamine (B128534) or ammonia (B1221849), is often added to the mobile phase. fujifilm.com Alternatively, amino-functionalized silica gel plates can be used to improve the separation of basic compounds. fujifilm.com
A suitable mobile phase for the TLC analysis of 1,2,4-Benzenetriamine, 5-methyl- on a silica gel plate would likely be a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol), with the addition of a small percentage of a base.
Table 4: Hypothetical TLC System
| Parameter | Condition |
|---|---|
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase | Dichloromethane:Methanol:Triethylamine (90:9:1, v/v/v) |
| Visualization | UV light (254 nm) and/or staining with a suitable agent (e.g., ninhydrin (B49086) or potassium permanganate) |
Computational and Theoretical Investigations
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of a molecule. These methods solve the Schrödinger equation, providing detailed information about orbital energies and electron distribution.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. github.io It offers a favorable balance between computational cost and accuracy, making it suitable for medium-sized organic molecules like 1,2,4-Benzenetriamine, 5-methyl-. github.ioacs.org Functionals such as B3LYP are commonly employed to approximate the exchange-correlation energy, a key component in DFT calculations. github.io
A primary application of DFT is geometry optimization, where the lowest energy arrangement of atoms in the molecule is determined. For 1,2,4-Benzenetriamine, 5-methyl-, a DFT study would predict key bond lengths and angles. The electron-donating nature of the three amine groups and the methyl group would influence the geometry of the benzene (B151609) ring. The table below presents hypothetical optimized geometric parameters for the molecule, calculated at the B3LYP/6-31G(d) level of theory, which are typical for substituted aromatic amines.
Hypothetical Optimized Geometric Parameters
This table contains hypothetical data for illustrative purposes.
| Parameter | Atom(s) Involved | Hypothetical Value |
|---|---|---|
| Bond Length | C1-N | 1.39 Å |
| Bond Length | C2-N | 1.40 Å |
| Bond Length | C4-N | 1.38 Å |
| Bond Length | C5-C(methyl) | 1.51 Å |
| Bond Angle | C2-C1-N | 121.5° |
| Bond Angle | C3-C4-N | 121.0° |
| Dihedral Angle | H-N-C1-C2 | 15.0° |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based solely on fundamental physical constants, without the use of experimental data or empirical parameters. numberanalytics.comwikipedia.org Common ab initio approaches include Hartree-Fock (HF), Møller-Plesset perturbation theory (MPn), and Coupled Cluster (CC) theory. wikipedia.org
While the HF method provides a foundational approximation, it does not account for electron correlation. Post-Hartree-Fock methods like MP2 and CCSD(T) are employed to include these effects, offering higher accuracy. wikipedia.org However, this increased accuracy comes at a significantly greater computational expense, particularly for larger molecules. github.ioacs.org For a molecule such as 1,2,4-Benzenetriamine, 5-methyl-, high-level ab initio calculations would be computationally demanding but could serve as a benchmark for validating results from more cost-effective DFT methods.
Comparison of Computational Method Features
| Method | Basis | Computational Cost | Typical Accuracy |
|---|---|---|---|
| Hartree-Fock (HF) | Wavefunction | Lower | Qualitative |
| DFT (e.g., B3LYP) | Electron Density | Moderate | Good |
| MP2 | Wavefunction | High | Very Good |
| CCSD(T) | Wavefunction | Very High | Excellent (Gold Standard) |
Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity. youtube.com The LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, with its energy level relating to electrophilicity. youtube.com
For 1,2,4-Benzenetriamine, 5-methyl-, the three electron-donating amino groups and the weakly donating methyl group would significantly raise the energy of the HOMO, making the molecule a potent electron donor and susceptible to oxidation. The energy gap between the HOMO and LUMO is a crucial indicator of chemical reactivity; a smaller gap generally implies that the molecule is more reactive. researchgate.net Computational analysis would reveal that the HOMO is primarily localized on the benzene ring and the nitrogen atoms of the amino groups, while the LUMO is a π* anti-bonding orbital distributed over the aromatic ring.
Hypothetical Frontier Orbital Energies
This table contains hypothetical data for illustrative purposes.
| Orbital | Hypothetical Energy (eV) |
|---|---|
| HOMO | -4.85 |
| LUMO | -0.25 |
| HOMO-LUMO Gap | 4.60 |
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is an indispensable tool for elucidating the detailed pathways of chemical reactions. By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and the transition states that connect them. Given the electron-rich nature of 1,2,4-Benzenetriamine, 5-methyl-, a likely reaction would be oxidation, which is common for aromatic amines. rsc.orgrsc.orglibretexts.org
A transition state represents the highest energy barrier along a reaction coordinate. Locating and characterizing this structure is key to understanding the kinetics of a reaction. Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, which is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.
For a hypothetical oxidation reaction, such as hydrogen abstraction from one of the amine groups by a radical species (e.g., •OH), transition state analysis would be used to model the geometry of the fleeting intermediate state. This would involve the partial formation of a new O-H bond and the partial breaking of the N-H bond.
Hypothetical Transition State Properties for N-H Abstraction
This table contains hypothetical data for illustrative purposes.
| Parameter | Hypothetical Value |
|---|---|
| N-H Bond Length | 1.25 Å (elongated) |
| O-H Bond Length | 1.20 Å (forming) |
| Imaginary Frequency | -1550 cm⁻¹ |
For the proposed oxidation of 1,2,4-Benzenetriamine, 5-methyl-, the energy landscape would show the initial energy of the reactants, the peak corresponding to the transition state for hydrogen abstraction, and the final energy of the resulting radical and water molecule.
Hypothetical Relative Energies for Oxidation Reaction
This table contains hypothetical data for illustrative purposes.
| Species | Hypothetical Relative Energy (kcal/mol) |
|---|---|
| Reactants (Amine + •OH) | 0.0 |
| Transition State | +12.5 |
| Products (Amine Radical + H₂O) | -25.0 |
This mapping would indicate a thermodynamically favorable (exergonic) reaction with a moderate activation barrier, suggesting the reaction would proceed at a measurable rate.
Prediction of Reactivity and Selectivity
The arrangement of three amine groups and a methyl group on the benzene ring of 1,2,4-Benzenetriamine, 5-methyl- gives rise to a complex electronic environment that dictates its reactivity and the selectivity of its chemical transformations. Computational chemistry offers tools to unravel these intricacies.
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the structural or property descriptors of a series of compounds with their biological activity or chemical reactivity. While specific QSAR studies focused solely on 1,2,4-Benzenetriamine, 5-methyl- for chemical applications are not extensively documented in publicly available literature, the principles of QSAR can be applied to understand its potential behavior.
For a molecule like 1,2,4-Benzenetriamine, 5-methyl-, a range of molecular descriptors can be calculated to build QSAR models. These descriptors can be categorized as:
Electronic Descriptors: These quantify the electronic aspects of the molecule. For instance, the electron-donating nature of the amine and methyl groups influences the electron density on the aromatic ring, which can be quantified by descriptors such as partial atomic charges, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). Such descriptors are crucial in predicting the compound's susceptibility to electrophilic or nucleophilic attack.
Steric Descriptors: These describe the size and shape of the molecule. Descriptors like molecular volume, surface area, and specific steric parameters are important in understanding how the molecule interacts with other molecules or active sites. The positions of the amine and methyl groups on the benzene ring create a specific steric environment that can influence its reactivity.
Topological Descriptors: These are numerical representations of the molecular structure, encoding information about the connectivity of atoms. Indices like the Wiener index and connectivity indices can be used in QSAR models to correlate the molecular structure with observed properties.
A hypothetical QSAR study on a series of benzenetriamine derivatives, including 1,2,4-Benzenetriamine, 5-methyl-, could be designed to predict a specific chemical property, such as its efficacy as a precursor in dye synthesis or its potential as a building block for polymers. By correlating these descriptors with experimentally determined outcomes, a predictive model could be established. Studies on other benzene derivatives have successfully used QSAR to model properties like toxicity and inhibitory activity, demonstrating the utility of this approach. nih.govresearchgate.netnih.gov
Table 1: Examples of Molecular Descriptors for QSAR Studies
| Descriptor Category | Example Descriptors | Relevance to 1,2,4-Benzenetriamine, 5-methyl- |
| Electronic | HOMO/LUMO Energies, Partial Charges, Dipole Moment | Predicts reactivity towards electrophiles/nucleophiles and overall polarity. |
| Steric | Molecular Volume, Surface Area, Ovality | Influences accessibility of reactive sites and intermolecular interactions. |
| Topological | Connectivity Indices, Wiener Index | Encodes information about the molecular branching and structure. |
| Physicochemical | LogP, Molar Refractivity | Relates to solubility, permeability, and distribution properties. |
The presence of multiple reactive sites—the three amine groups and the aromatic ring—makes the prediction of chemo- and regioselectivity a key challenge in the chemical transformations of 1,2,4-Benzenetriamine, 5-methyl-. Computational methods, particularly those based on quantum mechanics, can provide significant insights.
Cheoselectivity: In reactions where multiple functional groups could react, chemo-selectivity refers to the preferential reaction of one functional group over others. For 1,2,4-Benzenetriamine, 5-methyl-, a common reaction would be electrophilic substitution. The amine groups are activating and ortho-, para-directing. The relative basicity and nucleophilicity of the three amine groups will determine which one is more likely to react. Computational calculations of properties like the Fukui function or local softness can help predict the most reactive amine group.
Regioselectivity: When the reaction occurs on the aromatic ring, regioselectivity determines the position of substitution. The combined directing effects of the three amine groups and the methyl group will dictate the preferred site of electrophilic attack. The amine groups at positions 1, 2, and 4, along with the methyl group at position 5, create a unique pattern of activation and steric hindrance. Density Functional Theory (DFT) calculations can be employed to model the transition states for substitution at different positions on the ring. The calculated activation energies for these different pathways can predict the most likely product. For instance, studies on substituted anilines have shown that both electronic and steric effects play a crucial role in determining the outcome of their reactions. nih.gov
Table 2: Predicted Reactivity Parameters for Chemo- and Regioselectivity
| Parameter | Computational Method | Predicted Insight for 1,2,4-Benzenetriamine, 5-methyl- |
| Fukui Functions | Density Functional Theory (DFT) | Identifies the most nucleophilic/electrophilic sites within the molecule. |
| Electrostatic Potential (ESP) Maps | DFT or other quantum methods | Visualizes the electron-rich and electron-poor regions, guiding the approach of reactants. |
| Transition State Energy Calculations | DFT, Ab initio methods | Determines the kinetic favorability of different reaction pathways, predicting the major product. |
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment.
The three amine groups in 1,2,4-Benzenetriamine, 5-methyl- are capable of acting as both hydrogen bond donors and acceptors. This capacity for hydrogen bonding is a dominant factor in its intermolecular interactions, influencing its physical properties like melting point, boiling point, and solubility.
MD simulations can be used to model the formation and dynamics of hydrogen bonds between molecules of 1,2,4-Benzenetriamine, 5-methyl- in the condensed phase. By simulating a system of multiple molecules, one can observe the preferred hydrogen bonding motifs and the stability of the resulting networks. The simulations can provide quantitative data on the average number of hydrogen bonds per molecule, their lifetimes, and the geometry of these interactions. Such studies on similar molecules have revealed the critical role of hydrogen bonding in determining crystal packing and the stability of molecular assemblies. nih.gov
The conformation of 1,2,4-Benzenetriamine, 5-methyl-, particularly the orientation of the amine and methyl groups relative to the benzene ring, can be influenced by the surrounding solvent. MD simulations that explicitly include solvent molecules are a powerful tool to study these effects.
Applications in Materials Science and Advanced Technologies
Precursor in Polymer Chemistry
The distinct arrangement of amino groups in 1,2,4-Benzenetriamine, 5-methyl- makes it a valuable monomer for creating polymers with specific, high-performance characteristics. Its ability to form multiple covalent bonds leads to the development of robust and thermally stable polymer networks.
Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal stability and mechanical properties, making them suitable for applications in the aerospace and microelectronics industries. koreascience.kr The synthesis of polyimides often involves a two-step polycondensation reaction between a diamine and a dianhydride. titech.ac.jpnih.gov The incorporation of a methyl group, as in 1,2,4-Benzenetriamine, 5-methyl-, can enhance the solubility of the resulting polyimide without significantly compromising its thermal stability. koreascience.krrsc.org For instance, polyimides synthesized from diamines with ortho-methyl substitution have demonstrated improved gas permeability and selectivity. rsc.org
Polybenzimidazoles (PBIs) are another class of high-performance polymers recognized for their outstanding thermal and chemical resistance. nih.govbenicewiczgroup.com They are typically synthesized through the polycondensation of a tetraamine (B13775644) with a dicarboxylic acid or its derivative. nih.govresearchgate.net While the direct use of 1,2,4-Benzenetriamine, 5-methyl- in PBI synthesis is less documented in the provided results, the fundamental chemistry of PBI formation relies on the reaction between aromatic amines and carboxylic acid functionalities. nih.govresearchgate.net The introduction of functional groups onto the polymer backbone can further tailor the properties of PBIs, such as enhancing proton conductivity for fuel cell applications. benicewiczgroup.com
Table 1: Properties of High-Performance Polymers
| Polymer Type | Key Monomers | Notable Properties | Potential Applications |
|---|---|---|---|
| Polyimide | Diamine (e.g., ortho-methyl substituted diamines), Dianhydride | High thermal stability (decomposition > 493°C), high glass transition temperatures (> 336°C), good mechanical properties, improved gas permeability. rsc.org | Aerospace components, microelectronics, gas separation membranes. koreascience.krrsc.org |
| Polybenzimidazole (PBI) | Tetraamine, Dicarboxylic acid | Excellent thermal stability (decomposition ≥ 460°C), high mechanical strength (up to 129.3 MPa), chemical resistance. nih.gov | Fuel cells, high-temperature protective clothing, industrial filters. nih.govbenicewiczgroup.com |
Cross-linking agents are crucial for creating three-dimensional polymer networks, which enhances the mechanical strength, thermal stability, and solvent resistance of the material. mdpi.com These agents form covalent bonds between polymer chains, transforming a collection of individual chains into a single, interconnected molecule. nih.gov The trifunctionality of 1,2,4-Benzenetriamine, 5-methyl- makes it a potential candidate for use as a cross-linker. Each of its three amine groups can react with functional groups on different polymer chains, such as epoxides or isocyanates, to form a robust network. The effectiveness and type of cross-linking can significantly influence the final properties of the polymer. For instance, different cross-linking agents in poly(methyl methacrylate) (PMMA) networks affect the swelling ratio, porosity, and thermal properties. researchgate.netscispace.com The introduction of specific functional groups via cross-linkers can also impart novel properties to the polymer, such as increased dielectric permittivity or altered surface hydrophobicity. rsc.org
Covalent Organic Frameworks (COFs) are a class of crystalline porous materials constructed from organic building blocks linked by strong covalent bonds. researchgate.netnih.govsci-hub.se These materials are notable for their high thermal stability, permanent porosity, and tunable structures, which make them promising for applications in gas storage, separation, and catalysis. nih.govchemrxiv.org The synthesis of COFs often involves the condensation reaction between multifunctional monomers, such as amines and aldehydes, to form extended, ordered networks. nih.gov
The three reactive amine groups of 1,2,4-Benzenetriamine, 5-methyl- make it a suitable building block for the construction of imine-linked COFs. nih.gov The geometry and connectivity of the monomers dictate the topology and pore structure of the resulting COF. chemrxiv.org For example, the reaction of a triamine with a trialdehyde can lead to the formation of a two-dimensional hexagonal framework. rsc.org The properties of the COF can be further tuned by modifying the building blocks, such as by introducing fluorine atoms to enhance interactions with specific guest molecules for separation applications. chemrxiv.org
Table 2: Characteristics of Covalent Organic Frameworks (COFs)
| Property | Description | Significance |
|---|---|---|
| Crystallinity | Long-range ordered structure. | Provides well-defined pores and channels for selective transport and storage. researchgate.netchemrxiv.org |
| Porosity | Permanent and accessible pores. | High surface area for gas storage, catalysis, and molecular separation. nih.gov |
| Stability | High thermal and chemical stability due to strong covalent bonds. | Enables applications in harsh environments. nih.govchemrxiv.org |
| Tunability | Properties can be tailored by choosing different organic building blocks. | Allows for the design of materials with specific functionalities for targeted applications. nih.gov |
High-performance polymers and composites are essential materials in industries that demand exceptional thermal stability, mechanical strength, and lightweight properties, such as aerospace. core.ac.uk The incorporation of monomers like 1,2,4-Benzenetriamine, 5-methyl- can contribute to achieving these desired characteristics. The rigid aromatic structure and the potential for extensive cross-linking due to its three amine groups can lead to polymers with high glass transition temperatures and decomposition temperatures. core.ac.uk
Intermediates for Dyes and Pigments
The chemical structure of 1,2,4-Benzenetriamine, 5-methyl- makes it a valuable intermediate in the synthesis of a variety of dyes and pigments. wtchem.com Its aromatic nature and the presence of multiple amine groups allow for the creation of complex chromophoric systems.
A chromophore is the part of a molecule responsible for its color. The synthesis of organic dyes and pigments involves the creation of molecules with extensive conjugated systems of double bonds, which absorb light in the visible spectrum. The amine groups on 1,2,4-Benzenetriamine, 5-methyl- can act as powerful auxochromes, which are groups that modify the ability of a chromophore to absorb light, often intensifying the color and shifting the absorption wavelength.
This compound can be a precursor in the synthesis of various classes of dyes. For instance, it can be diazotized and coupled with other aromatic compounds to form azo dyes. The specific substitution pattern and the methyl group can influence the final color and properties of the dye. It is also a potential building block for xanthene dyes, such as rhodamines, which are known for their fluorescent properties. The synthesis of these dyes often involves the condensation of an aminophenol with a carboxylic acid anhydride (B1165640). researchgate.net For example, the reaction of 3-dimethylaminophenol (B24353) with 1,2,4-benzenetricarboxylic anhydride is a key step in producing carboxytetramethylrhodamine (TAMRA) isomers. researchgate.net
Color Fastness and Stability Studies
The incorporation of aromatic amines is a well-established strategy in the synthesis of robust and vibrant dyes. While specific studies focusing exclusively on dyes derived from 1,2,4-Benzenetriamine, 5-methyl- are not extensively documented in publicly available literature, the general principles of dye chemistry suggest its potential utility. The fastness properties of dyes, which include resistance to light, washing, and rubbing, are critical for their commercial viability. These properties are intrinsically linked to the chemical structure of the dye molecule and its interaction with the substrate.
General assessments of dye performance involve standardized tests. For example, light fastness is often evaluated using the BS: 1006-1978 standard, while rubbing fastness can be determined by the AATCC-1961 method, and wash fastness by IS:765-1979. Dyes are typically rated on a scale, with higher values indicating better fastness. For many commercial reactive dyes, wash and rubbing fastness values are often in the range of "very good" to "excellent". ekb.eg
Table 1: General Fastness Properties of Reactive Dyes
| Fastness Test | Typical Rating | Description |
|---|---|---|
| Light Fastness | Moderate to Good | Resistance to fading upon exposure to light. |
| Wash Fastness | Good to Excellent | Resistance to color loss during washing. |
Further research is required to synthesize and characterize dyes specifically from 1,2,4-Benzenetriamine, 5-methyl- to determine their exact fastness profiles and potential advantages.
Development of Optoelectronic Materials
The unique electronic and photophysical properties of aromatic compounds make them key components in the development of advanced optoelectronic materials. 1,2,4-Benzenetriamine, 5-methyl- is a promising precursor for such materials due to its aromatic nature and the presence of multiple electron-donating amine groups.
Carbon dots (CDs) are a class of carbon-based nanomaterials, typically smaller than 10 nanometers, that exhibit size- and surface-chemistry-dependent photoluminescence. nih.govnih.govnih.gov Their applications are vast, ranging from bioimaging to sensing and light-emitting diodes. Aromatic amines are frequently used as nitrogen sources in the synthesis of nitrogen-doped CDs (N-CDs), which often exhibit enhanced quantum yields and tailored optical properties. researchgate.net
Table 2: Common Methods for Carbon Dot Synthesis
| Synthesis Method | Description | Typical Precursors |
|---|---|---|
| Hydrothermal | Reaction in a sealed, heated aqueous solution. | Citric acid, Ethylenediamine (B42938) |
| Microwave-assisted | Rapid heating using microwave irradiation. | Gallic acid, Gelatin |
The characterization of CDs involves techniques such as transmission electron microscopy (TEM) to determine size and morphology, and fluorescence spectroscopy to analyze their photoluminescent properties.
Fluorescent probes and sensors are molecules designed to exhibit a change in their fluorescence properties upon interaction with a specific analyte. This change can be a "turn-on" or "turn-off" of the fluorescence signal, or a shift in the emission wavelength. Aromatic amines are often incorporated into the structure of fluorescent probes due to their electron-donating nature, which can influence intramolecular charge transfer (ICT) processes, a common mechanism in fluorescent sensing. nih.gov
The closely related compound, 1,2,4-triaminobenzene, has been successfully employed as a fluorescent probe for the sensitive and selective detection of intracellular pH and ammonia (B1221849). nih.gov The protonation and deprotonation of the amino groups in response to pH changes lead to a linear relationship between the fluorescence intensity and the pH value. nih.gov This suggests that 1,2,4-Benzenetriamine, 5-methyl- could also function as a fluorescent sensor, with the methyl group potentially fine-tuning its sensitivity and selectivity towards different analytes.
The design of fluorescent probes often involves a fluorophore unit and a receptor unit that selectively binds to the target analyte. The interaction between the receptor and the analyte triggers a change in the electronic properties of the fluorophore, leading to a detectable change in fluorescence. The development of probes based on 1,2,4-Benzenetriamine, 5-methyl- would likely follow this design principle, with the amine groups serving as potential binding sites for various analytes.
Role in Catalysis and Chemical Processing
The application of 1,2,4-Benzenetriamine, 5-methyl- in catalysis and chemical processing is an emerging area of research. Its chemical structure suggests potential roles as both a catalyst or a ligand in organic reactions, and as a reducing agent.
In the field of catalysis, aromatic amines and their derivatives can act as ligands that coordinate with metal centers to form active catalysts. These ligands can influence the catalytic activity, selectivity, and stability of the metal complex. For instance, transition metal complexes with nitrogen-donor ligands are widely used in various catalytic reactions, including cross-coupling reactions. researchgate.netcnr.it
While there is no specific literature detailing the use of 1,2,4-Benzenetriamine, 5-methyl- as a ligand, its multiple amine groups offer potential coordination sites for metal ions. The formation of such metal complexes could lead to novel catalysts with unique reactivity. The steric and electronic properties of the ligand, influenced by the methyl group and the positions of the amine groups, would play a crucial role in determining the catalytic performance. Further investigation is needed to synthesize and evaluate the catalytic activity of metal complexes incorporating 1,2,4-Benzenetriamine, 5-methyl- as a ligand.
Aromatic amines are the products of the reduction of nitroaromatics, a fundamental transformation in organic synthesis. mdpi.com The reverse reaction, the oxidation of amines, suggests that aromatic amines can, in principle, act as reducing agents. The feasibility of 1,2,4-Benzenetriamine, 5-methyl- as a reducing agent would depend on its oxidation potential and the specific reaction conditions.
The reduction of nitro compounds can be achieved through various methods, including catalytic hydrogenation and the use of reducing metals in acidic media. google.com While there is no direct evidence of 1,2,4-Benzenetriamine, 5-methyl- being used as a primary reducing agent in the literature, its electron-rich nature, due to the multiple amine groups, could enable it to participate in electron transfer processes under specific conditions. The study of its electrochemical properties would be essential to assess its potential as a reducing agent.
Corrosion Inhibition Studies
Formation of Protective Layers on Metal Surfaces
The primary mechanism by which aromatic amines, and likely 1,2,4-Benzenetriamine, 5-methyl-, inhibit corrosion is through the formation of a protective layer on the metal surface. This process involves the adsorption of the inhibitor molecules onto the metal, creating a barrier that isolates the metal from the corrosive medium.
The adsorption process can occur through several interactions. The amino groups in the 1,2,4-Benzenetriamine, 5-methyl- molecule possess lone pairs of electrons, which can be shared with the vacant d-orbitals of the metal atoms, leading to chemisorption. Additionally, the aromatic ring can interact with the metal surface through its π-electrons. In acidic solutions, the amine groups can become protonated, leading to electrostatic interactions between the positively charged inhibitor molecules and the negatively charged metal surface (at potentials negative to the potential of zero charge).
This adsorbed layer acts as a physical barrier, blocking the active sites on the metal surface where corrosion reactions (both anodic dissolution of the metal and cathodic reactions like hydrogen evolution) would typically occur. The effectiveness of this protective film is dependent on factors such as the concentration of the inhibitor, the temperature, the nature of the corrosive environment, and the surface condition of the metal. The orientation of the adsorbed molecules also plays a role; a more compact and well-ordered layer generally provides better protection.
Electrochemical Analysis of Corrosion Protection
The effectiveness of a corrosion inhibitor is quantitatively assessed through various electrochemical techniques. These methods provide insights into the kinetics of the corrosion process and the mechanism of inhibition.
Potentiodynamic Polarization: This is a widely used technique to study corrosion behavior. It involves changing the potential of the metal and measuring the resulting current. The data is plotted as a Tafel plot (log of current density versus potential). From these plots, key parameters such as the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc) can be determined. A decrease in the corrosion current density in the presence of the inhibitor indicates a reduction in the corrosion rate. The shift in the corrosion potential can suggest whether the inhibitor acts primarily on the anodic reaction, the cathodic reaction, or both (mixed-type inhibitor).
| Inhibitor Concentration | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Inhibition Efficiency (%) |
| Blank (0 ppm) | -550 | 100 | - |
| 100 ppm o-toluidine (B26562) | -530 | 45 | 55 |
| 200 ppm o-toluidine | -525 | 25 | 75 |
| 500 ppm o-toluidine | -510 | 12 | 88 |
This table presents hypothetical but representative data for o-toluidine to illustrate the principles of electrochemical analysis, as specific data for 1,2,4-Benzenetriamine, 5-methyl- is not available.
Electrochemical Impedance Spectroscopy (EIS): EIS is another powerful non-destructive technique used to investigate the properties of the protective film formed by the inhibitor. By applying a small amplitude AC signal over a range of frequencies, the impedance of the electrochemical system is measured. The data is often represented as Nyquist and Bode plots. An increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) upon the addition of the inhibitor are indicative of the formation of an effective protective layer on the metal surface.
Table of Chemical Compounds
| Chemical Name |
| 1,2,4-Benzenetriamine, 5-methyl- |
| Toluene (B28343) |
| Benzene (B151609) |
| o-toluidine |
Future Research Directions and Emerging Trends
Novel Synthetic Strategies for Enhanced Sustainability and Efficiency
The classical synthesis of aromatic amines often involves multi-step processes, including nitration followed by reduction, which can utilize harsh reagents and generate significant waste. acs.org Future research is aimed at developing greener, more atom-economical synthetic routes. The principles of green chemistry, such as using renewable feedstocks, employing catalytic rather than stoichiometric reagents, and minimizing solvent use, are central to this endeavor. unibo.itnih.gov
For 1,2,4-Benzenetriamine, 5-methyl-, this involves moving beyond traditional methods like the nitration of toluene (B28343) and subsequent reductions. Emerging strategies applicable to this compound could include direct amination techniques or biocatalytic processes. acs.orgorganic-chemistry.org For instance, research into the catalytic reductive amination of lignin-derived phenolic compounds showcases a sustainable pathway to aromatic amines that could be adapted for this specific molecule. rsc.org The development of novel catalyst systems, such as copper nanoparticles or advanced palladium complexes, could enable more direct and efficient C-N bond formation, bypassing hazardous intermediates. organic-chemistry.org
| Synthetic Approach | Traditional Method (e.g., Nitration/Reduction) | Potential Green Alternative |
| Starting Materials | Petrochemical-based (e.g., Toluene) | Bio-based feedstocks (e.g., Lignin derivatives) acs.orgacs.org |
| Reagents | Stoichiometric strong acids (H₂SO₄, HNO₃), metal reductants | Catalytic systems (e.g., Pd/C, CuI-nanoparticles), H₂ or transfer hydrogenation reagents, biocatalysts organic-chemistry.org |
| Solvents | Often requires organic solvents | Water, ionic liquids, or solvent-free conditions mdpi.comrsc.org |
| Key Advantage | Well-established | Reduced waste, lower energy consumption, improved safety, higher atom economy rsc.org |
Exploration of Underutilized Reactivity Modes and Multi-Component Reactions
The structure of 1,2,4-Benzenetriamine, 5-methyl-, with its three distinct amine groups, makes it an exceptional candidate as a building block in MCRs. The different reactivities of the ortho, meta, and para-oriented amino groups could be exploited to achieve high regioselectivity. Future research will likely focus on using this triamine in well-known MCRs like the Ugi, Passerini, or Hantzsch reactions to rapidly generate libraries of complex heterocyclic compounds. organic-chemistry.orgnih.gov Such compounds are of high interest in medicinal chemistry for drug discovery programs. beilstein-journals.orgnih.gov The development of novel MCRs specifically designed around the unique topology of 1,2,4-Benzenetriamine, 5-methyl- could lead to the discovery of entirely new molecular scaffolds.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater scalability. youtube.comyoutube.com When combined with automated synthesis platforms, it allows for high-throughput experimentation and rapid optimization of reaction conditions. wikipedia.orgyoutube.com
The integration of these technologies represents a significant future trend for the synthesis and derivatization of 1,2,4-Benzenetriamine, 5-methyl-. An automated flow chemistry setup could be used to:
Optimize Synthesis: Rapidly screen catalysts, solvents, and temperature/pressure conditions for its production.
High-Throughput Derivatization: Systematically react the triamine with a wide array of electrophiles or MCR partners to create large libraries of derivatives for screening in materials science or pharmaceutical applications. chemspeed.com
On-Demand Production: Enable the safe, on-demand production of the amine or its derivatives, which is particularly advantageous for handling potentially hazardous or unstable compounds.
Robotic platforms can manage the entire workflow from reaction setup and execution to analysis and purification, accelerating the discovery of new materials and molecules based on the 1,2,4-Benzenetriamine, 5-methyl- scaffold. scripps.educhemrxiv.org
Advanced Material Engineering beyond Current Applications
The trifunctional nature of 1,2,4-Benzenetriamine, 5-methyl- makes it a highly versatile building block for advanced materials. While aromatic amines are known for their use in dyes and polymers, future research is exploring more sophisticated applications.
The amine groups of 1,2,4-Benzenetriamine, 5-methyl- can act as reactive sites for polymerization or as curing agents for epoxy resins. appliedpoleramic.comthreebond.co.jp Aromatic amines are known to impart high thermal stability and chemical resistance to epoxy systems. epochemie.compcimag.com The specific 1,2,4-substitution pattern, as opposed to a more symmetric 1,3,5-pattern, would result in an asymmetric cross-linking network, potentially leading to unique mechanical properties.
Future research will focus on using this molecule as a monomer to create high-performance polymers such as:
Polyimides and Polyamides: Known for their exceptional thermal stability and mechanical strength.
Conducting Polymers: Through copolymerization with monomers like aniline (B41778), creating materials for electronic applications. researchgate.netresearchgate.net
Porous Organic Polymers (POPs): The rigid structure and multiple reactive sites are ideal for building porous frameworks for gas storage, separation, or catalysis.
The methyl group provides a site for further functionalization and can improve the solubility of the resulting polymers in organic solvents, enhancing their processability.
| Potential Polymer Type | Role of 1,2,4-Benzenetriamine, 5-methyl- | Potential Application Area |
| Epoxy Resins | Asymmetric Curing Agent/Hardener appliedpoleramic.comepochemie.com | High-performance composites, adhesives, coatings |
| Polyimides/Polyamides | Trifunctional Monomer | Aerospace, electronics (high-temperature applications) |
| Conducting Copolymers | Co-monomer with Aniline researchgate.net | Sensors, antistatic coatings, organic electronics |
| Porous Organic Polymers | Cross-linking Building Block | Gas separation, catalysis, chemical sensing |
Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding. iaea.org The three amine groups on 1,2,4-Benzenetriamine, 5-methyl- are excellent hydrogen bond donors, making the molecule a prime candidate for designing self-assembling systems. princeton.edupitt.edu
Emerging trends in this area focus on using the specific geometry and hydrogen-bonding capabilities of molecules to create ordered structures. nih.govnih.gov Unlike more symmetrical molecules like 1,3,5-triaminobenzene, the lower symmetry of 1,2,4-Benzenetriamine, 5-methyl- could direct the formation of more complex and less common supramolecular topologies. Research in this area could lead to the development of:
Liquid Crystals: Materials that exhibit properties between those of conventional liquids and solid crystals.
Organogels: Gels formed by the self-assembly of small organic molecules in an organic solvent.
Functional Cocrystals: Crystalline structures composed of two or more different molecules held together by non-covalent bonds, which can exhibit tailored physical properties.
The ability to control assembly through multiple hydrogen bonds is a powerful tool in crystal engineering and the bottom-up fabrication of nanomaterials. rsc.orgnih.govrsc.org
Multidisciplinary Research Opportunities in Chemical Sciences
The diverse potential of 1,2,4-Benzenetriamine, 5-methyl- creates numerous opportunities for collaboration across different scientific disciplines.
Chemistry and Materials Science: Synthetic chemists can develop novel, sustainable routes to the molecule, while material scientists can incorporate it into advanced polymers, composites, and porous frameworks, studying their resulting physical and chemical properties.
Chemistry and Biology/Medicine: The use of this triamine in MCRs to build libraries of complex molecules provides a platform for medicinal chemists and biologists to discover new therapeutic agents. nih.gov Polyamines and their analogs are known to play crucial roles in cellular processes, suggesting potential applications in drug development. nih.gov
Computational and Experimental Chemistry: Theoretical chemists can model the reactivity, polymerization behavior, and supramolecular assembly of 1,2,4-Benzenetriamine, 5-methyl-, guiding experimental efforts and helping to rationalize observed outcomes. This synergy is crucial for designing materials with specific, predetermined properties.
By bridging these fields, the full potential of 1,2,4-Benzenetriamine, 5-methyl- as a versatile chemical building block can be realized, paving the way for innovations in sustainable technology, advanced materials, and biomedical science.
Q & A
Q. What are the recommended synthetic pathways for 1,2,4-Benzenetriamine, 5-methyl-?
The synthesis of 1,2,4-Benzenetriamine derivatives typically involves cyclocondensation or multi-step functionalization. For example:
- Cyclocondensation : Reacting substituted pyridine precursors with hydrazine derivatives under reflux conditions to form triazole or triazolopyrimidine cores. Reaction efficiency depends on solvent choice (e.g., ethanol or DMF) and temperature control .
- Post-synthetic modification : Introducing methyl groups via alkylation or using pre-methylated precursors. For instance, 5-methyl-triazolo[4,3-a]pyridine derivatives are synthesized by reacting methyl-substituted intermediates with nitrating agents, followed by reduction .
- COF synthesis : Adapting covalent organic framework (COF) strategies, where 1,2,4-benzenetriamine analogs react with aldehydes under solvothermal conditions (e.g., THF/dimethylacetamide at 40°C) to form crystalline materials .
Q. How is the structural integrity of 1,2,4-Benzenetriamine, 5-methyl- validated experimentally?
- 1H NMR : Characterizes proton environments, e.g., methyl group signals at δ 2.3–2.5 ppm and aromatic protons at δ 6.8–8.2 ppm .
- Mass spectrometry (MS) : Confirms molecular weight via [M+H]+ peaks. For triazolopyrimidine analogs, m/z values range from 149.15 to 360.14 depending on substituents .
- X-ray crystallography : Resolves spatial arrangements of the triamine core and methyl group positioning, critical for understanding reactivity .
Q. What are the primary biological screening protocols for this compound?
- Enzyme inhibition assays : Test against targets like dihydroorotate dehydrogenase (DHODH) using UV-Vis spectroscopy to monitor NADH oxidation .
- Cellular cytotoxicity : Assessed via MTT assays in cancer cell lines (e.g., HeLa or MCF-7) to evaluate therapeutic potential .
- Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with proteins like kinases or receptors .
Advanced Research Questions
Q. How can computational modeling optimize the design of 1,2,4-Benzenetriamine derivatives?
- In-silico screening : Molecular docking (e.g., AutoDock Vina) predicts binding poses against targets like PfDHODH (malaria) or EGFR (cancer). Derivatives with pEC50 > 8.0 show enhanced hypothetical activity .
- QSAR models : Relate substituent electronegativity or lipophilicity (logP) to bioactivity. For example, ethylphenyl groups improve lipophilicity and membrane permeability .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in COF synthesis or catalytic applications .
Q. How to resolve contradictions in reported biological activity data?
- Meta-analysis : Compare IC50 values across studies, controlling for variables like assay conditions (pH, temperature) and cell line specificity .
- Isosteric replacement : Test analogs with alternative substituents (e.g., replacing methyl with trifluoromethyl) to isolate steric vs. electronic effects .
- Orthogonal validation : Confirm activity via dual methods (e.g., enzymatic assays and cellular viability tests) to rule out false positives .
Q. What strategies improve crystallinity in COFs derived from 1,2,4-Benzenetriamine analogs?
- Solvent modulation : Use THF/dimethylacetamide mixtures to enhance framework stability during COF-to-COF transformations .
- Stoichiometric tuning : Optimize reactant ratios (e.g., 1:1 for nucleophilic amines vs. 10:1 for less reactive derivatives) to maintain crystallinity .
- Post-synthetic functionalization : Introduce free amine groups post-COF formation to avoid premature crosslinking .
Q. How does the 5-methyl group influence biological activity compared to other substituents?
-
Activity comparison :
Substituent Biological Profile Reference 5-Methyl Enhanced DHODH inhibition (IC50 < 1 µM) 3-Methyl Reduced cytotoxicity (IC50 > 50 µM) 5-Fluoro Improved kinase selectivity (Ki < 10 nM) -
Mechanistic insight : Methyl groups enhance hydrophobic interactions in enzyme active sites, while bulkier substituents (e.g., ethylphenyl) improve membrane permeability .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
